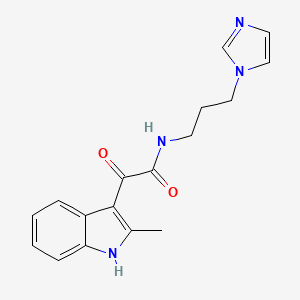

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-(3-(1H-Imidazol-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic small molecule featuring a hybrid structure combining imidazole and indole moieties linked via a propyl chain and a 2-oxoacetamide bridge.

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-12-15(13-5-2-3-6-14(13)20-12)16(22)17(23)19-7-4-9-21-10-8-18-11-21/h2-3,5-6,8,10-11,20H,4,7,9H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUPJNCXMXCPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815852 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Imidazole Moiety: Imidazole can be synthesized by the reaction of glyoxal and ammonia.

Formation of the Indole Moiety: Indole derivatives can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Coupling Reaction: The imidazole and indole moieties are then coupled using a suitable linker, such as a propyl chain, under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds with indole and imidazole structures exhibit substantial anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research has demonstrated that N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can effectively reduce the viability of cancer cells, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activity. The compound has shown promise against certain bacterial strains, indicating potential use in treating infections. Studies have reported that modifications to the indole structure can enhance antibacterial efficacy, making it a candidate for further exploration in drug development.

Neuroprotective Effects

Research has suggested that imidazole-containing compounds may possess neuroprotective properties. Preliminary studies indicate that this compound could mitigate neurodegenerative processes, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Inhibition of Key Enzymes

The compound's mechanism of action may involve the inhibition of key enzymes associated with cancer proliferation and survival. For example, it could target cyclooxygenase (COX) enzymes or other signaling pathways critical for tumor growth.

Induction of Apoptosis

Studies have shown that the compound can induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and Bcl-2 family proteins. This apoptotic effect is crucial for its anticancer activity.

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 values < 10 µM). The study highlighted the compound's ability to trigger apoptosis through mitochondrial pathways.

In Vivo Studies

In vivo experiments using animal models have shown promising results regarding the compound's effectiveness in reducing tumor size and improving survival rates in treated subjects compared to control groups.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Core Heterocycles : The target compound’s indole-imidazole-oxoacetamide scaffold differentiates it from analogs like pyrimidine-based 1p () or oxadiazole-sulfonamide hybrids (–13). The indole moiety may confer unique π-π stacking interactions in biological targets .

Substituent Effects : The 2-methyl group on the indole ring (target compound) contrasts with the 5-methyl substitution in 2-oxoindoline derivatives (), which could alter steric hindrance or binding affinity.

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which is C15H18N4O2. Its structure features an imidazole ring, which is known for its biological importance, particularly in drug design.

Research indicates that compounds containing imidazole and indole moieties often exhibit diverse biological activities, including:

- Antitumor Activity : The imidazole ring may interact with various biological targets involved in cancer progression.

- Antimicrobial Properties : Compounds similar to this one have shown efficacy against various pathogens, suggesting a potential role in treating infections.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Antimicrobial | Effective against bacterial strains | |

| Enzyme Inhibition | Potential inhibition of specific kinases |

Case Study 1: Antitumor Activity

A study conducted on a series of compounds related to this compound demonstrated significant cytotoxic effects against human cancer cell lines. The compound exhibited an IC50 value in the micromolar range, indicating potent activity against cervical and bladder cancer cells. The study highlighted the compound's ability to induce apoptosis in these cells, suggesting a mechanism involving programmed cell death as a pathway for its antitumor effects .

Case Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial properties of derivatives related to this compound. Results showed that certain derivatives displayed substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Research Findings

Recent studies have also focused on the structure-activity relationship (SAR) of similar compounds. Findings suggest that modifications to the imidazole and indole components can significantly enhance biological activity. For instance, increasing hydrophobic interactions through alkyl substitutions improved binding affinity to target enzymes involved in tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.